9H-telluroxanthene
Description
Significance of Heavy Chalcogen Heterocycles in Contemporary Chemical Research
Heavy chalcogen heterocycles are attracting considerable attention in modern chemical research due to the distinct characteristics imparted by the larger, more polarizable chalcogen atoms. mdpi.comresearchgate.net The incorporation of elements like selenium and tellurium into cyclic structures can enhance the reactivity of double bonds and heterocyclic rings. mdpi.comresearchgate.net This increased reactivity is a direct consequence of the greater polarizability and different electrostatic potentials of heavy chalcogens compared to their lighter counterpart, oxygen. mdpi.com These properties have been leveraged in the design of advanced materials, including those with applications in electronics and catalysis. mdpi.comresearchgate.net Specifically, the introduction of heavy chalcogens can lead to materials with enhanced electrical conductivity. acs.org Furthermore, the unique ability of heavy chalcogens to form a variety of non-covalent interactions, known as chalcogen bonds, is a burgeoning area of research, offering new avenues in organocatalysis and supramolecular chemistry. mdpi.com The study of chalcogen-nitrogen π-heterocycles is particularly promising for the development of electron-accepting materials. mdpi.com
Overview of the 9H-Telluroxanthene Research Landscape
This compound is a specific example of a tellurium-containing heterocycle that has been a subject of focused research. rawdatalibrary.netexlibrisgroup.com It belongs to a class of condensed telluropyran structures and is noted for its unique electronic properties. rawdatalibrary.netexlibrisgroup.com Research into this compound and its derivatives encompasses their synthesis, chemical reactivity, and structural elucidation. exlibrisgroup.comresearchgate.net The compound serves as a valuable building block in organotellurium chemistry, with studies exploring its role as a precursor for more complex molecules and materials. kiku.dkresearchgate.net Spectroscopic techniques, including 1H, 13C, and 125Te NMR, have been instrumental in characterizing the structure and dynamic behavior of this compound and its derivatives. scribd.comrsc.org
Historical Context and Evolution of this compound Studies
The investigation of tellurium-containing heterocycles, including this compound, is part of a broader effort to understand the chemistry of organotellurium compounds. researchgate.net Early work in this area focused on the fundamental synthesis and characterization of these novel structures. Over time, the focus has expanded to explore the specific properties and potential applications that arise from the inclusion of the tellurium atom. The synthesis of telluropyran derivatives, including this compound, has evolved to include various modern synthetic methodologies. rawdatalibrary.netexlibrisgroup.com Studies have progressed from simple preparations to more complex reactions, such as the synthesis of overcrowded alkenes and molecules exhibiting dynamic stereochemistry, where the tellurium bridge plays a crucial role. rsc.orgresearchgate.net The development of synthetic methods like Barton's two-fold extrusion diazo-thione coupling has been pivotal in creating complex derivatives of this compound. rsc.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H10Te | chemblink.com |
| Molecular Weight | 293.82 g/mol | chemblink.com |
| CAS Registry Number | 261-42-7 | chemblink.com |
| Synonyms | 10H-dibenzo[b,e]tellurin; 10H-dibenzo[b,e]tellurine | chemblink.com |
| InChI | 1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | chemblink.com |
| InChIKey | CJUAUHAQVBGGHW-UHFFFAOYSA-N | chemblink.com |
| SMILES | [Te]2c1ccccc1Cc3c2cccc3 | chemblink.com |
Properties
IUPAC Name |
9H-telluroxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUAUHAQVBGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2[Te]C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369231 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-42-7 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Telluroxanthene and Its Derivatives
Strategies for Constructing the 9H-Telluroxanthene Core
The fundamental challenge in synthesizing this compound lies in the efficient construction of its defining tricyclic structure, where two benzene (B151609) rings are fused to a central telluropyran ring.
Cyclization reactions are a cornerstone in the synthesis of tellurium-containing heterocycles. rsc.org For structures analogous to this compound, electrophilic cyclization is a prominent strategy. This often involves the use of precursors such as diaryl chalcogenides that can undergo intramolecular ring closure. acs.org One established pathway involves the directed metalation of amide precursors, followed by the addition of dichalcogenide electrophiles and subsequent electrophilic cyclization to form the xanthone (B1684191) core, which can then be reduced. acs.org
Another powerful technique is the electrophilic cyclization of functionalized chalcogenoalkynes. rsc.org In these reactions, an electrophilic tellurium species, often generated in situ from diorganyl ditellurides, attacks an alkyne group, initiating a ring-closing cascade to form the heterocyclic system. rsc.orgchim.it This method has proven effective for creating a variety of benzo[b]chalcogenophenes and can be adapted for six-membered rings. rsc.org
A primary route to obtaining this compound involves the reduction of its oxidized precursor, 9H-telluroxanthen-9-one (also known as telluroxanthone). researchgate.net Research has demonstrated that the reductive dimerization of 9H-telluroxanthen-9-one using zinc powder in boiling acetic acid and hydrochloric acid successfully produces this compound as one of the products. researchgate.net
Alongside the monomeric this compound, this reaction also yields dimeric structures like 9,9′-bi(this compound). researchgate.net A similar reductive "dimerization" of 9H-telluroxanthen-9-one can be induced by low-valent titanium (using a TiCl₄/Zn system) to prepare 9,9′-bi(this compound). researchgate.netresearchgate.net While the primary product in these cases is the dimer, the formation of the core this compound unit is a fundamental outcome of the reduction of the telluroxanthone (B3330583) precursor. researchgate.net
Table 1: Reductive Methods for this compound and Related Dimers
| Precursor | Reagents/Conditions | Product(s) | Source(s) |
| 9H-Telluroxanthen-9-one | Zn, boiling AcOH, HCl (1 hour) | This compound, 9,9′-bi(this compound) | researchgate.net |
| 9H-Telluroxanthen-9-one | TiCl₄/Zn/pyridine–THF | 9,9′-bi(this compound) | researchgate.netresearchgate.netresearchgate.net |
| This compound-9-thione | Copper, boiling toluene | 9,9′-bi(9H-telluroxanthen-9-ylidene) | researchgate.net |
Precursor Chemistry and Reactant Optimization in this compound Synthesis
The synthesis of the key precursor, 9H-telluroxanthen-9-one, is a critical step. An effective method involves a directed metalation of amide precursors, followed by the addition of dichalcogenide electrophiles. The resulting chalcogenide undergoes electrophilic cyclization, typically with agents like phosphorus oxychloride and triethylamine, to yield the chalcogenoxanthone. acs.org
For syntheses employing cyclization of alkynes, the precursors are typically 2-alkynyl chalcogenides. rsc.orgchim.it The optimization of these reactions involves the in situ generation of nucleophilic or electrophilic chalcogen species. For instance, nucleophilic chalcogenoate species can be prepared from diaryl diselenides or ditellurides using a reducing agent like sodium borohydride (B1222165) (NaBH₄). chim.it Conversely, electrophilic selenium or tellurium species can be generated from the corresponding diorganyl dichalcogenides using an oxidant. rsc.org
Chalcogen-Selective Synthetic Pathways and Yield Optimization in Tellurium Heterocycle Formation
In reactions where different chalcogens are present, selectivity becomes an important consideration. A study on the mixed reductive dimerization of 9H-selenoxanthen-9-one and 9H-telluroxanthen-9-one provides a clear example of chalcogen selectivity. researchgate.net When a 1:1 mixture of these two precursors was treated with zinc in acid, the reaction showed a preference for forming tellurium-bridged products. researchgate.net The product mixture contained the cross-coupled dimer, 9-(9′H-telluroxanthen-9′-yl)-9H-selenoxanthene, in a higher yield (44%) compared to the homo-dimers of selenoxanthene (21%) and telluroxanthene (35%). researchgate.net This demonstrates a kinetic or thermodynamic preference for the formation of bonds involving the heavier tellurium atom under these reductive conditions. researchgate.net
Derivatization and Functionalization Approaches for Substituted this compound Structures
Once the this compound core is formed, it can be functionalized to create a range of derivatives. A common transformation is the synthesis of dimeric structures such as 9,9′-bi(this compound) through the reductive coupling of 9H-telluroxanthen-9-one. researchgate.netresearchgate.netresearchgate.net Further reaction of this compound-9-thione leads to the overcrowded alkene 9,9′-bi(9H-telluroxanthen-9-ylidene). researchgate.netresearchgate.net
Other functionalization approaches can be inferred from related heterocyclic systems. For example, methods involving the Csp³–H functionalization at the 9-position of 9H-fluorene via a borrowing hydrogen approach could theoretically be applied to this compound to introduce alkyl or other substituents at the equivalent position. rsc.org Additionally, the tellurium atom itself can be oxidized to form telluroxides, which can be stable depending on the other substituents on the ring system. acs.org The oxidation of the parent heterocycle with a strong acid can also lead to the formation of the corresponding telluroxanthylium salt, a cationic derivative. researchgate.net
Reactivity and Mechanistic Studies of 9h Telluroxanthene Systems
General Reactivity Patterns of the Tellurium Center in 9H-Telluroxanthene
The tellurium center in this compound is the focal point of its reactivity. As a large, polarizable, and electron-rich atom, it readily engages in a variety of chemical transformations. The lone pairs of electrons on the tellurium atom make it a potent nucleophile, capable of reacting with a range of electrophiles. This nucleophilicity is a key characteristic that governs many of its reactions.
Chalcogen-Atom Dependent Reactivity Profiles in Comparison with Lighter Analogues
A comparative analysis of the reactivity of this compound with its lighter congeners, 9H-thioxanthene (containing sulfur) and 9H-selenoxanthene (containing selenium), highlights the distinct role of the chalcogen atom. The reactivity of these compounds is often dominated by the heavier chalcogen atom present. rsc.org As one descends the chalcogen group from sulfur to selenium to tellurium, several key atomic properties change, leading to predictable trends in reactivity.
The increasing size and polarizability of the chalcogen atom from S to Se to Te result in weaker carbon-chalcogen bonds and a greater propensity for the chalcogen to be oxidized. Consequently, this compound is generally more reactive towards oxidation than its sulfur and selenium counterparts. The larger atomic radius of tellurium also makes it a better nucleophile and more capable of stabilizing higher coordination numbers and oxidation states. These differences are manifested in the types of reactions each analogue undergoes and the conditions required to effect these transformations.
Table 1: Comparison of Properties of Chalcogen Atoms in Xanthene Analogues
| Property | Sulfur (in 9H-thioxanthene) | Selenium (in 9H-selenoxanthene) | Tellurium (in this compound) |
| Atomic Radius (pm) | 102 | 117 | 137 |
| Electronegativity (Pauling Scale) | 2.58 | 2.55 | 2.1 |
| Polarizability (ų) | 2.9 | 3.8 | 5.5 |
| Common Oxidation States | -2, +2, +4, +6 | -2, +2, +4, +6 | -2, +2, +4, +6 |
Oxidation States and Hypervalent Tellurium Intermediates in this compound Reactions
The tellurium atom in this compound can readily access various oxidation states, most commonly +2, +4, and +6. The parent compound, this compound, features tellurium in the +2 oxidation state. Oxidation of the tellurium center leads to the formation of telluroxides (Te=O) and tellurones (TeO₂), where tellurium is in the +4 and +6 oxidation states, respectively.
A significant aspect of this compound chemistry is the formation of hypervalent tellurium intermediates. These species, also known as telluranes, feature a tellurium atom with more than eight valence electrons. nih.govnih.gov For instance, the reaction of this compound with halogens can lead to the formation of dihalotelluranes, where the tellurium atom is in a +4 oxidation state and adopts a trigonal bipyramidal geometry. These hypervalent intermediates are often key to understanding the mechanistic pathways of various transformations. Studies on the stability of hypervalent tellurium compounds have shown that organotelluranes can be remarkably stable and resistant to hydrolysis. nih.gov
Nucleophilic and Electrophilic Transformations of the this compound Framework
The this compound framework can undergo both nucleophilic and electrophilic transformations, either at the tellurium center or on the aromatic rings.
Nucleophilic Reactions: The tellurium atom, with its lone pairs of electrons, acts as a nucleophile. It can react with alkyl halides to form telluronium salts, where the tellurium atom becomes positively charged. These salts can then undergo further reactions, such as elimination or substitution.
Electrophilic Reactions: The electron-rich aromatic rings of the this compound system are susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the benzene (B151609) rings, leading to a variety of substituted derivatives. The position of substitution is directed by the activating effect of the tellurium-containing heterocyclic ring.
Radical Reactions and Dimerization Pathways of 9H-Telluroxanthenones
The corresponding ketone, 9H-telluroxanthen-9-one, can participate in radical reactions. Under photolytic or thermolytic conditions, the carbon-tellurium bond can undergo homolytic cleavage to generate a telluryl radical and a carbon-centered radical. These reactive intermediates can then engage in a variety of subsequent reactions.
One important pathway for these radicals is dimerization. Two 9H-telluroxanthenone-derived radicals can combine to form a dimer. The specific nature of the dimerization product can vary depending on the reaction conditions and the substitution pattern on the aromatic rings. These dimerization pathways are often complex and can lead to the formation of new ring systems.
Mechanistic Elucidation of Key Reactions Involving this compound
The elucidation of reaction mechanisms involving this compound often involves a combination of experimental techniques and computational studies. Key reactions that have been mechanistically investigated include oxidations, reactions with electrophiles, and the formation of hypervalent species.
Advanced Spectroscopic and Structural Elucidation of 9h Telluroxanthene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy serves as a powerful tool for probing the electronic environment and dynamic processes in tellurium-containing heterocycles. americanpharmaceuticalreview.comorganicchemistrydata.org The use of ¹H, ¹³C, and particularly the NMR-active ¹²⁵Te isotope, offers a detailed view of molecular structure and behavior in solution. rsc.org
The structures of 9H-telluroxanthene derivatives are routinely established using ¹H, ¹³C, and ¹²⁵Te NMR spectroscopy. rsc.orgnih.gov In derivatives like 9-(9'H-1',8'-diazafluoren-9'-ylidene)-9H-telluroxanthene, the introduction of nitrogen atoms into the fluorenylidene moiety induces significant changes in the NMR spectra compared to their non-aza analogues. nih.gov
Comparative NMR studies show notable shifts in the carbon signals. For instance, a comparison between 9-(9'H-1',8'-diazafluoren-9'-ylidene)-9H-telluroxanthene and its fluorenylidene counterpart reveals an upfield shift for the C9 carbon of the telluroxanthene moiety (Δδ = -3.4 ppm) and a downfield shift for the C9' carbon of the diazafluorenylidene part (Δδ = +5.8 ppm). nih.gov These shifts are attributed to the electronic effects of the nitrogen atoms and the specific molecular conformation. nih.gov Similarly, in 9-(9′H-fluoren-9′-ylidene)-9H-telluroxanthene, through-space interactions between the tellurium atom and the C9 carbon of the fluorenylidene moiety influence the ¹³C NMR chemical shifts. rsc.org The ¹²⁵Te NMR signals for these types of compounds are generally observed downfield relative to simpler tellurium-containing molecules. rsc.org
Table 1: Comparative ¹³C NMR Chemical Shift Differences (Δδ) in Telluroxanthene Derivatives nih.gov
| Compound | Δδ (C9) (ppm) | Δδ (C9') (ppm) |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-thioxanthene | -4.0 | +6.8 |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-selenoxanthene | -3.7 | +6.5 |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-telluroxanthene | -3.4 | +5.8 |
| Note: Δδ represents the chemical shift difference relative to the corresponding non-aza fluorenylidene-chalcoxanthenes. |
Dynamic NMR (DNMR) spectroscopy is a crucial technique for quantifying the energy barriers associated with conformational changes, such as ring inversions and isomerizations. unibas.itnih.govresearchgate.net For derivatives of this compound, DNMR studies reveal high energetic barriers for such processes, reflecting significant steric strain in these "overcrowded" molecules. rsc.org
In the case of 9-(2',7'-diisopropyl-9'H-fluoren-9'-ylidene)-9H-telluroxanthene, DNMR analysis determined the free energy of activation (ΔG‡c) for conformational inversion to be 19.4 kcal mol⁻¹. rsc.org The barrier for (E,Z)-topomerization was found to be even higher, exceeding 21.6 kcal mol⁻¹. rsc.org Theoretical calculations using the PM3 semiempirical method support these experimental findings, predicting a barrier of 21.6 kcal mol⁻¹ for the conformational inversion, which proceeds through a twisted transition state. rsc.org The energy barrier for E,Z-isomerization, which involves an orthogonally twisted biradical transition state, was calculated to be significantly higher at 34.0 kcal mol⁻¹. rsc.org This trend of increasing energy barriers (O < S < Se < Te) in the chalcoxanthene series highlights the profound steric influence of the large tellurium atom. rsc.org
The ¹²⁵Te nucleus is a spin-1/2 nucleus, meaning it has no nuclear quadrupole moment. rsc.org Therefore, direct quadrupolar interactions are not a feature of ¹²⁵Te NMR spectra. However, the concepts of nuclear shielding and quadrupolar interactions are central to understanding NMR in tellurium-containing materials more broadly. organicchemistrydata.orgpascal-man.com
Nuclear shielding is an anisotropic interaction, meaning its effect on the local magnetic field experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. capes.gov.brrsc.org In solid-state NMR of crystalline or anisotropic samples, this anisotropy can be observed and provides rich structural information. rsc.org The chemical shift anisotropy (CSA) of ¹²⁵Te is particularly large, with a chemical shift range that can exceed 4000 ppm. rsc.orgresearchgate.net This high sensitivity makes ¹²⁵Te NMR a powerful probe of the local coordination environment, including coordination number and the chemical identity of neighboring atoms. researchgate.net DFT calculations are often employed to interpret experimental shielding tensors, though accurately modeling these requires the inclusion of relativistic effects, particularly spin-orbit coupling, due to the presence of the heavy tellurium atom. facetsjournal.com
While ¹²⁵Te itself is not quadrupolar, tellurium atoms can influence the electric field gradient (EFG) at nearby quadrupolar nuclei (those with spin I > 1/2), affecting their NMR spectra. osti.goviaea.org Furthermore, other tellurium isotopes, though less commonly studied by NMR, do possess quadrupole moments. iaea.org The study of quadrupolar interactions in such systems can provide detailed information about local symmetry and bonding. pascal-man.comosti.gov
X-ray Crystallographic Analysis for Solid-State Conformations and Molecular Architecture
The steric bulk of the tellurium atom and the rigidity of the fused ring systems in this compound derivatives lead to significant out-of-plane distortions. These are best described by the dihedral (or folding) angles between the planes of the aromatic rings.
For example, the crystal structure of 9-(9′H-fluoren-9′-ylidene)-9H-telluroxanthene reveals a molecule with a folded conformation. rsc.org The telluroxanthene moiety exhibits a folding dihedral angle of 63.6°, while the fluorenylidene portion is nearly planar with a folding angle of only 2.2°. rsc.org In a related derivative, 9-(9'H-1',8'-diazafluoren-9'-ylidene)-9H-telluroxanthene, the telluroxanthene part is also significantly folded with a dihedral angle of 59.9°, while the diazafluorenylidene moiety remains almost flat (folding angle of ~2°). nih.gov This demonstrates a consistent structural motif where the tellurium-containing ring system accommodates steric strain primarily through folding. The degree of pyramidalization at the central C9 carbon can also be significant, reaching up to 17° in some derivatives, further indicating severe steric crowding. rsc.orgnih.gov
Table 2: Selected Dihedral (Folding) Angles in this compound Derivatives from X-ray Crystallography rsc.orgnih.gov
| Compound | Folding Angle of Chalcoxanthene Moiety (°) | Folding Angle of (Diaza)fluorenylidene Moiety (°) |
| 9-(9′H-Fluoren-9′-ylidene)-9H-telluroxanthene | 63.6 | 2.2 |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-telluroxanthene | 59.9 | ~2 |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-selenoxanthene | 62.4 | ~2 |
| 9-(9'H-1',8'-Diazafluoren-9'-ylidene)-9H-thioxanthene | 62.7 | ~2 |
Intramolecular forces are those that hold atoms together within a single molecule, such as covalent bonds. khanacademy.org Intermolecular forces are the attractions between neighboring molecules. libretexts.orgunt.edu In the crystal structures of this compound derivatives, both types of interactions involving the tellurium atom are of significant interest.
Intramolecularly, considerable overcrowding is evident from unusually short non-bonding distances. In 9-(9′H-fluoren-9′-ylidene)-9H-telluroxanthene, a short Te¹⁰···C⁹ contact distance is observed, indicating a strong through-space interaction as a consequence of the molecule's folded geometry. rsc.org
Intermolecularly, the packing of these molecules in the crystal lattice can be influenced by weak interactions involving the tellurium atom, sometimes referred to as chalcogen bonding. rsc.org The crystal structure of 9-(9′H-fluoren-9′-ylidene)-9H-telluroxanthene shows relatively short intermolecular Te···Te distances of 4.08 Å (408 pm). rsc.org This distance is close to the sum of the van der Waals radii, suggesting the presence of weak, attractive dispersion forces between the tellurium atoms of adjacent molecules, which contribute to the stability of the crystal lattice. sjtu.edu.cnnih.gov
Vibrational Spectroscopy (FTIR) for Characteristic Bond Signatures and Molecular Vibrations
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable analytical technique for identifying the functional groups and elucidating the molecular structure of compounds by measuring their interaction with infrared radiation. redalyc.org When a molecule like this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate through stretching or bending motions. The resulting FTIR spectrum is a unique molecular "fingerprint," providing detailed information about the chemical bonds present. redalyc.org
The analysis of the this compound spectrum would focus on several key regions. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.
A crucial aspect of the FTIR spectrum of this compound is the identification of vibrations involving the tellurium atom. The C-Te-C stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the tellurium atom. These low-frequency bands are highly characteristic of organotellurium compounds and are essential for confirming the presence of the tellurium heterocycle. For instance, studies on related tellurium-containing heterocycles have identified characteristic vibrations for bonds involving tellurium, which serve as a reference for interpreting the spectrum of this compound. pageplace.de
The table below summarizes the expected characteristic FTIR absorption bands for the core structure of this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | Stretching | Aromatic C-H |
| 1600 - 1450 | Stretching | Aromatic C=C |
| 1400 - 1100 | In-plane bending | Aromatic C-H |
| 900 - 675 | Out-of-plane bending | Aromatic C-H |
| < 600 | Stretching | C-Te-C |
This table presents generalized data based on established ranges for the specified functional groups.
Computational and Theoretical Investigations of 9h Telluroxanthene Chemistry
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are foundational to understanding the behavior of molecules at the atomic level. nih.gov These methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory, are used to study the structure, spectroscopy, and reactivity of molecules. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is a versatile tool in computational chemistry for determining properties of many-electron systems through the use of functionals dependent on the spatially dependent electron density. wikipedia.org DFT calculations are instrumental in optimizing the geometry of 9H-telluroxanthene, predicting its most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy conformation on the potential energy surface.
Once the structure is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, which highlights regions of high and low electron concentration, and the molecular electrostatic potential (MEP), which indicates sites susceptible to electrophilic or nucleophilic attack. orientjchem.org For instance, in related organotellurium compounds, DFT has been successfully used to analyze structural and electronic properties, showing good agreement with experimental data. orientjchem.orgmdpi.com The choice of the functional and basis set is crucial for obtaining accurate results, and for systems containing heavy elements like tellurium, relativistic effects may need to be considered. rsc.orgresearchgate.net
Table 1: Representative DFT-Calculated Properties of Heterocyclic Compounds
| Property | Description | Typical Application for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicting bond lengths, bond angles, and dihedral angles. |
| Electron Density Distribution | The probability of finding an electron in a particular region of space. | Identifying electron-rich and electron-poor areas. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Predicting sites for non-covalent interactions and chemical reactions. orientjchem.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Understanding solubility and intermolecular forces. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.org A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and symmetry of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. numberanalytics.comlibretexts.org
For this compound, the HOMO is expected to be primarily located on the tellurium atom and the fused aromatic rings, reflecting the molecule's potential to act as an electron donor (nucleophile). youtube.com Conversely, the LUMO would represent the region most likely to accept electrons, making it an electrophilic site. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. imperial.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of tellurium-containing compounds, the LUMO, which contains the σ* orbital, plays a significant role in chalcogen bonding by acting as an electron acceptor. d-nb.info
Conformational Analysis and Potential Energy Surfaces through Computational Modeling
The three-dimensional structure of a molecule is not static; it can exist in various conformations. Conformational analysis involves studying these different spatial arrangements and their relative energies. scielo.org.mx For a molecule like this compound, with its central heterocyclic ring, different puckering conformations are possible.
Computational modeling can map out the potential energy surface (PES) associated with conformational changes. scholaris.ca A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. scholaris.ca By calculating the energy for a systematic grid of geometries, a detailed map of energy minima (stable conformers) and transition states (energy barriers between conformers) can be constructed. nih.govrsc.org This analysis reveals the most stable conformation of this compound and the energy required for it to interconvert between different forms. rsc.org
Table 2: Key Aspects of Conformational Analysis for this compound
| Aspect | Description | Information Gained |
|---|---|---|
| Identification of Stable Conformers | Locating the energy minima on the potential energy surface. | The preferred three-dimensional shapes of the molecule. |
| Determination of Rotational Barriers | Calculating the energy of the transition states connecting conformers. | The flexibility of the molecular structure. |
| Mapping of Interconversion Pathways | Tracing the lowest energy path between different conformations. | Understanding the dynamics of conformational changes. rsc.org |
Reaction Mechanism Elucidation via Transition State Calculations for this compound Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. smu.edu By calculating the energies of reactants, products, and, most importantly, the transition state, the feasibility and pathway of a reaction can be determined. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net
For reactions involving this compound, such as oxidation at the tellurium center or electrophilic substitution on the aromatic rings, transition state calculations can provide invaluable insights. schrodinger.com These calculations help to identify the precise geometry of the transition state and its energy, which is used to determine the activation energy of the reaction. researchgate.net Methods like the nudged elastic band (NEB) or growing string method (GSM) can be used to find an initial guess for the transition state, which is then optimized. numberanalytics.com Recently developed machine learning approaches, such as React-OT, show promise in rapidly and accurately generating transition state structures. arxiv.org
Intermolecular Interactions and Chalcogen Bonding Analysis in Tellurium Systems
Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. researchgate.net For tellurium-containing compounds like this compound, chalcogen bonding is a particularly important type of non-covalent interaction. researchgate.net A chalcogen bond is a net attractive interaction between an electrophilic region on a chalcogen atom (in this case, tellurium) and a Lewis base. d-nb.info
Computational methods are essential for characterizing and understanding chalcogen bonds. scirp.org Analysis of the molecular electrostatic potential can identify the "σ-hole," a region of positive electrostatic potential on the tellurium atom that is responsible for the directional nature of the chalcogen bond. univ-rennes.fr Symmetry-Adapted Perturbation Theory (SAPT) calculations can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of the bond. d-nb.info Studies have shown that strong chalcogen bonds in tellurium-containing aromatics are often dominated by electrostatic and induction terms, with steric repulsion playing a key role in their orientation. d-nb.info
Predictive Modeling for Molecular Design Principles and Desirability
The insights gained from computational and theoretical investigations can be leveraged for the rational design of new molecules with specific desired properties. researchgate.net Predictive modeling, often employing machine learning techniques, can accelerate the discovery of novel compounds. tennessee.edu
By establishing structure-property relationships from a dataset of known molecules, models can be trained to predict the properties of new, hypothetical molecules. arxiv.org For instance, a supervised grammar variational autoencoder (SGVAE) can be trained on a set of molecules to generate new structures with specific values for properties like the HOMO-LUMO gap or dipole moment. researchgate.net In the context of this compound, such models could be used to design derivatives with enhanced catalytic activity, specific electronic properties, or improved ability to form strong chalcogen bonds. This data-driven approach, grounded in the fundamental principles of quantum chemistry, opens up new avenues for the targeted design of functional tellurium-based materials.
Applications of 9h Telluroxanthene and Its Derivatives in Advanced Materials and Catalysis
Role in Optoelectronic Materials and Devices
The field of optoelectronics has benefited from the incorporation of organotellurium compounds, including derivatives of 9H-telluroxanthene. nih.gov These materials exhibit tunable electronic properties and have shown promise in various applications, from solar energy conversion to lighting technologies. mdpi.comucm.es
Conducting Units for Polymer-Based Solar Cells
Derivatives of tellurophene, the core heterocyclic unit of this compound, have been investigated for their use in polymer-based solar cells. nih.gov The incorporation of tellurium-containing moieties into conjugated polymers can influence the material's electronic band structure, charge transport properties, and absorption characteristics, which are all critical factors for efficient photovoltaic devices. mdpi.com
Tellurophene-based polymers and small molecules have garnered attention for their applications in thin-film transistors and solar cells. nih.gov The design of these materials often focuses on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport. mdpi.com
Table 1: Properties of Tellurophene-Based Materials for Solar Cells
| Material Type | Key Properties | Potential Application | Reference |
| Tellurophene-based polymers | Tunable band gap, good charge transport | Active layer in organic solar cells | nih.gov |
| Tellurophene-containing small molecules | High charge mobility, defined structure | Donor or acceptor in solar cells | nih.gov |
Components in Next-Generation Light-Emitting Materials
The unique photophysical properties of tellurium-containing organic molecules make them interesting for use in next-generation light-emitting materials, such as those used in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Theoretical studies on this compound and its derivatives have explored their potential in luminescent materials. researchgate.net
The development of new organic light-emitting materials is crucial for advancing OLED technology, particularly for achieving high-efficiency and stable deep-blue emission. rsc.orgnih.gov While specific research on this compound in OLEDs is limited, the broader class of organochalcogen compounds is being explored. For instance, carbazole (B46965) and thienopyrroledione derivatives have been successfully used as emitting materials in solution-processed OLEDs, achieving significant luminance and efficiency. nih.gov Phenanthroimidazole derivatives have also been employed as functional layers in highly efficient OLEDs. rsc.org
Table 2: Performance of Selected Organic Light-Emitting Diodes
| Emitting Material Class | Device Configuration | Maximum Luminance (cd/m²) | Maximum Efficiency (cd/A) | Emission Color | Reference |
| Carbazole Derivatives | ITO/PEDOT:PSS/emitting material/LiF/Al | up to 4130 | ~20 | Greenish-blue | nih.gov |
| Thienopyrroledione Derivatives | ITO/PEDOT:PSS/emitting material/LiF/Al | up to 1729 | 4.5 | Yellow-Green | nih.gov |
| Anthracene Derivatives | Doped OLED | - | 7.28% (EQE) | Deep-blue | rsc.org |
| Carbazole-π-Imidazole Derivatives | Non-doped OLED | 11,364 | 4.43% (EQE) | Deep-blue | nih.gov |
| Phenanthroimidazole Derivatives | ITO/NPB/d/Alq3/LiF/Al | 65,130 | 8.1 | - | rsc.org |
Catalytic Applications of Organotellurium Compounds
Organotellurium compounds have emerged as versatile players in the field of catalysis, participating in a wide range of chemical transformations. rsc.orgnih.gov Their applications span from homogeneous and heterogeneous catalysis to intricate ligand design in transition metal-catalyzed reactions.
Homogeneous and Heterogeneous Catalysis Utilizing this compound Derivatives
Organotellurium compounds can function as catalysts in both homogeneous and heterogeneous systems. rsc.orgwikipedia.org In homogeneous catalysis, the catalyst is in the same phase as the reactants, often in a solution. wikipedia.orgyoutube.com In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. rsc.orguclouvain.bersc.org
While direct catalytic applications of this compound are not extensively documented, the broader class of organotellurium compounds has been successfully employed. For example, organotellurium ligands have been used to stabilize palladium nanoparticles, which then act as heterogeneous catalysts for reactions like O-arylation of phenols. dntb.gov.ua The development of such catalytic systems is an active area of research, with a focus on creating air- and moisture-insensitive catalysts that are easy to synthesize. rsc.orgresearchgate.net Layered double hydroxides are also being explored as supports for catalytic materials. rsc.org
Ligand Design in Transition Metal Catalysis (e.g., C-C and C-X Coupling Reactions)
Organotellurium compounds, including telluroethers and pincer-type frameworks, have been extensively studied as ligands for various metal centers. rsc.org These ligands play a crucial role in tuning the reactivity and selectivity of transition metal catalysts in important organic reactions like C-C and C-X (where X can be N, O, etc.) bond-forming reactions. rsc.orgrsc.orgrsc.org
The Suzuki-Miyaura and Mizoroki-Heck couplings are prominent examples of C-C bond-forming reactions where organotellurium ligands have been beneficial. rsc.org These reactions are fundamental in synthetic organic chemistry for creating complex molecules from simpler precursors. nih.gov The use of organotellurium ligands can influence the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Redox Catalysis and Controlled Organic Transformations
Organotellurium compounds can act as redox catalysts, facilitating oxidation and reduction reactions. acs.org This capability stems from the ability of the tellurium atom to cycle between different oxidation states. mdpi.com These catalysts have been used for various transformations, including the oxidation of thiols to disulfides. mdpi.com
The development of organotelluride catalysts with pro-oxidative properties has shown potential in biomedical applications, such as in cancer therapy, by inducing oxidative stress in cancer cells. nih.gov Furthermore, water-soluble organotellurium compounds have demonstrated antioxidant properties by catalytically protecting against damaging reactive species like peroxynitrite. nih.gov The field of redox catalysis is continually evolving, with ongoing research into photoinduced electron transfer processes and the development of new catalytic systems for sustainable organic synthesis. rsc.orgrsc.orggreencatalysis.jpupv.es The ultimate goal is to achieve precise control over chemical reactions for a wide range of applications. rsc.org
Development of Nanocatalytic Systems Employing Tellurium-Based Frameworks
The incorporation of tellurium into nanoscale catalytic systems is an emerging area of research, driven by the unique properties of tellurium, such as its large size, low electronegativity, and high polarizability. rsc.org These characteristics make tellurium-containing frameworks attractive for creating highly active and selective nanocatalysts.
Research has demonstrated the potential of tellurium-based nanomaterials in various catalytic transformations. For instance, palladium-telluride (Pd₉Te₄) nanocatalysts have shown efficient activity in the reduction of nitrophenols. rsc.org Although direct studies on this compound-based nanocatalytic systems are not extensively documented, the broader success of organotellurium ligands in stabilizing metal nanoparticles points to the potential of using this compound and its derivatives as scaffolds for developing novel nanocatalysts. The tellurium atom in the this compound structure can act as a soft σ-donor ligand, facilitating coordination with metal centers and potentially influencing the catalytic activity and stability of the resulting nanoparticles. rsc.org
The synthesis of tellurium-based nanomaterials can be achieved through various methods, including hydrothermal and solvothermal techniques, microwave-assisted synthesis, and thermal evaporation. researchgate.net These methods allow for the controlled growth of one-dimensional nanostructures like nanowires and nanotubes, which offer high surface area and unique electronic properties beneficial for catalysis. researchgate.net The development of green synthesis routes, using biocompatible reducing and directing agents like starch, further enhances the appeal of tellurium-based nanocatalysts. researchgate.net
| Nanocatalyst | Synthetic Method | Application | Key Findings |
|---|---|---|---|
| Palladium-Telluride (Pd₉Te₄) | Not Specified | Nitrophenol Reduction | Demonstrated efficient catalytic activity. rsc.org |
| Te/Fe-NiOOH Nanocubes | Tellurium Triggered Formation | Overall Water Splitting | Exhibited robust OER and HER activity in alkaline media. acs.org |
| Tellurium Nanowires | Starch-mediated Green Synthesis | Not Specified | Single-crystal nanowires with an average diameter of 25 nm were produced. researchgate.net |
Investigation of Catalyst Deactivation Mechanisms (e.g., Catalyst Poisoning)
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and selectivity over time. diva-portal.org Common deactivation mechanisms include poisoning, fouling, thermal degradation (sintering), and mechanical damage. chemcatbio.orgslideshare.net
In the context of tellurium-based catalysts, poisoning is a significant concern. Catalyst poisoning occurs through the strong chemisorption of substances onto the active sites of the catalyst, blocking them from participating in the desired reaction. chemcatbio.orgappliedcatalysts.com The nature of the poison and its interaction with the catalyst surface are key factors. For instance, compounds containing elements like sulfur and heavy metals are known poisons for many metallic catalysts.
While specific studies on the deactivation of this compound-based catalysts are limited, general principles of catalyst deactivation are applicable. The tellurium center in a this compound framework could be susceptible to poisoning by various species. The investigation of these deactivation pathways is crucial for designing more robust and long-lasting catalysts. Strategies to mitigate deactivation include purifying feedstocks to remove potential poisons, modifying the catalyst structure to enhance stability, and developing regeneration procedures to restore catalytic activity. chemcatbio.org
| Deactivation Mechanism | Description | Potential Relevance to Tellurium-Based Catalysts |
|---|---|---|
| Poisoning | Strong chemisorption of impurities on active sites. chemcatbio.org | The tellurium center could be susceptible to poisoning by various chemical species. thieme-connect.com |
| Fouling | Physical deposition of substances on the catalyst surface. chemcatbio.org | Carbonaceous deposits (coke) could form on the catalyst surface, blocking active sites. mdpi.com |
| Sintering | Thermally induced agglomeration of metal particles, leading to a loss of active surface area. mdpi.com | High reaction temperatures could lead to the sintering of metal nanoparticles supported on a tellurium-based framework. |
Advanced Synthetic Reagents and Intermediates in Organic Synthesis
Organotellurium compounds, including derivatives of this compound, have found utility as reagents and intermediates in organic synthesis. researchgate.net Their unique reactivity allows for a variety of chemical transformations.
Tellurium compounds can be employed in reduction reactions, the formation of alkenes, and cyclization reactions. researchgate.net For example, this compound can be formed through the reductive dimerization of 9H-telluroxanthen-9-one. researchgate.net This highlights the role of the telluroxanthene core as a building block in more complex molecular architectures.
The tellurium atom can be introduced into organic molecules and later removed, making these compounds useful as intermediates. researchgate.net The chemistry of organotellurium compounds often involves transformations that are not readily achievable with their sulfur and selenium analogs. The development of new synthetic methods utilizing tellurium reagents continues to be an active area of research, offering novel pathways to complex organic molecules. scbt.combeilstein-journals.orgsciforum.net
Functional Materials Development (e.g., Organic Superconductors)
The development of functional organic materials is a key area of modern materials science. cdmf.org.br Organic superconductors, which exhibit superconductivity at low temperatures, are a particularly fascinating class of materials. wikipedia.org The first organic superconductor, (TMTSF)₂PF₆, was discovered in 1979 and contains selenium. wikipedia.org This discovery spurred the search for other organic materials with superconducting properties, including those based on other chalcogens.
Comparative Studies of Chalcogenoxanthene Systems Sulfur, Selenium, Tellurium
Structural Similarities and Divergences Across the Chalcogenoxanthene Series
X-ray crystallographic studies of derivatives have provided precise data on these structural parameters. For instance, in a series of 9-(9'H-fluoren-9'-ylidene)-chalcoxanthenes, the C-Chalcogen-C bond angle and the C-Chalcogen bond lengths systematically change with the increasing size of the chalcogen atom. In the selenoxanthene derivative, the C4a–Se10–C10a bond angle is approximately 93.3-94.2°, with C–Se bond lengths around 190.8 pm. nstl.gov.cn In the analogous telluroxanthene derivative, the C4a–Te10–C10a bond angle is smaller, at about 88.1°, while the C–Te bond length is significantly longer, at 212.4 pm. nstl.gov.cn This increase in bond length and decrease in bond angle from selenium to tellurium is a direct consequence of the larger atomic radius and different orbital hybridization of tellurium.
Table 1: Comparative Structural Parameters of Chalcogenoxanthene Derivatives
| Parameter | 9-(9'H-Fluoren-9'-ylidene)-9H-selenoxanthene | 9-(9'H-Fluoren-9'-ylidene)-9H-telluroxanthene |
| C-Chalcogen Bond Length (pm) | 190.8 | 212.4 |
| C-Chalcogen-C Bond Angle (°) | ||
| 93.3 - 94.2 | 88.1 | |
| Folding Dihedral Angle (°) | ||
| 56.3 / 62.0 | 63.6 |
Data sourced from a study on fluorenylidenechalcoxanthenes. nstl.gov.cnrsc.org
Comparative Reactivity and Reaction Selectivity Influenced by the Chalcogen Atom
The nature of the chalcogen atom significantly influences the reactivity and reaction selectivity of the chalcogenoxanthene system. The descending electronegativity and increasing polarizability from sulfur to tellurium lead to distinct chemical behaviors.
Telluroxanthenes exhibit unique reactivity compared to their lighter congeners. The Te-C bonds are weaker and more polarized than S-C and Se-C bonds, making them more susceptible to cleavage. Reductive dimerization reactions of 9H-chalcoxanthen-9-ones provide a clear example of this differential reactivity. When a 1:1 mixture of 9H-selenoxanthen-9-one and 9H-telluroxanthen-9-one was treated with zinc in acetic acid and hydrochloric acid, the cross-coupled product, 9-(9′H-telluroxanthen-9′-yl)-9H-selenoxanthene, was formed in significant yield (44%), alongside the homo-coupled products. researchgate.net This indicates a preference for reactions involving the tellurium-containing species, highlighting its distinct reactivity. researchgate.net
Furthermore, the reactions of N-heterocyclic stannylenes with elemental chalcogens have shown that while reactions with sulfur, selenium, and tellurium proceed to form dimeric or trimeric tin-chalcogenide complexes, the specific products and their structures are dependent on the chalcogen. mdpi.com While this study does not directly involve chalcogenoxanthenes, it illustrates the general principle of differential reactivity among the chalcogens that is applicable to these systems as well. mdpi.com
Electronic Effects of the Chalcogen Atom on Molecular Properties and Spectroscopy
The electronic properties of the chalcogenoxanthene series are directly modulated by the chalcogen atom. The variation in electronegativity and the energy levels of the chalcogen's atomic orbitals lead to systematic changes in the electronic structure and, consequently, the spectroscopic properties of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these electronic effects. In ¹³C NMR spectra of 9-(9'H-fluoren-9'-ylidene)-chalcoxanthenes, the chemical shift of the C9 carbon of the chalcoxanthenylidene moiety shows a distinct variation that is attributed to through-space interactions with the chalcogen atom (S, Se, or Te). rsc.orgresearchgate.net This indicates that the electronic environment around this carbon is significantly influenced by the neighboring chalcogen.
Furthermore, the chemical shifts in ⁷⁷Se and ¹²⁵Te NMR provide direct insight into the electronic environment of the selenium and tellurium atoms, respectively. In a series of fluorenylidene-chalcoxanthenes, the ⁷⁷Se and ¹²⁵Te NMR signals were observed to shift downfield relative to related homomerous systems. rsc.org This downfield shift is indicative of a more deshielded nucleus, which can be related to the electronic structure and bonding involving the chalcogen.
The UV-Vis absorption spectra of these compounds also display a dependence on the chalcogen atom. The incorporation of tellurium into polycyclic aromatic systems is known to endow them with unique optoelectronic properties not observed in their lighter chalcogen analogues. researchgate.net This is due to the higher energy of the tellurium p-orbitals, which leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maxima.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of C9 in 9-(9'H-Fluoren-9'-ylidene)-chalcoxanthenes
| Compound | Chalcogen | ¹³C NMR Chemical Shift of C9 (ppm) |
| 9-(9'H-Fluoren-9'-ylidene)-9H-thioxanthene | Sulfur | Varies |
| 9-(9'H-Fluoren-9'-ylidene)-9H-selenoxanthene | Selenium | Varies |
| 9-(9'H-Fluoren-9'-ylidene)-9H-telluroxanthene | Tellurium | Varies |
Note: Specific chemical shift values vary depending on the full molecular structure and solvent, but the trend shows a distinct influence of the chalcogen atom. rsc.orgresearchgate.net
Stereochemical Implications of Chalcogen Substitution on Molecular Conformation and Dynamics
The substitution of the chalcogen atom has profound stereochemical implications for the conformation and dynamic behavior of the chalcogenoxanthene system. The increasing size of the chalcogen atom from sulfur to tellurium influences the conformational preferences and the energy barriers to conformational changes.
The boat-like conformation of the central ring in chalcogenoxanthenes can undergo a ring inversion process. Dynamic NMR (DNMR) spectroscopy is a key technique for studying the energetics of these conformational changes. libretexts.orgumn.edu Studies on fluorenylidenechalcoxanthene derivatives have shown that the free energy of activation (ΔG‡) for conformational inversion increases in the order O < S < Se < Te. rsc.org This trend indicates that the energy barrier to ring inversion becomes progressively higher as the chalcogen atom becomes larger.
For instance, a DNMR study of isopropyl-substituted fluorenylidenechalcoxanthenes revealed a ΔG‡ for conformational inversion of 14.4 kcal mol⁻¹ for the selenoxanthene derivative and 19.4 kcal mol⁻¹ for the telluroxanthene derivative. rsc.org This substantial increase in the energy barrier for the tellurium analogue is attributed to the greater steric interactions and the unique electronic effects of the tellurium atom that stabilize the ground state conformation.
The pyramidalization at certain carbon atoms within the structure is also affected by the chalcogen. In the crystal structures of 9-(9'H-fluoren-9'-ylidene)-9H-selenoxanthene and its tellurium counterpart, the degree of pyramidalization at C9 and C9' differs, reflecting the different steric and electronic demands of the Se and Te atoms. rsc.org For the selenoxanthene derivative, the pyramidalization angles were 2.8/3.9° and 0.9/2.1°, while for the telluroxanthene derivative, they were significantly larger at 8° and 15°. rsc.org
Table 3: Comparative Activation Free Energy (ΔG‡) for Conformational Inversion in Isopropyl-substituted Fluorenylidenechalcoxanthenes
| Compound | Chalcogen | ΔG‡ (kcal mol⁻¹) |
| Isopropyl-substituted fluorenylidene-selenoxanthene | Selenium | 14.4 |
| Isopropyl-substituted fluorenylidene-telluroxanthene | Tellurium | 19.4 |
Data from a DNMR study. rsc.org
Future Perspectives and Research Trajectories for 9h Telluroxanthene Chemistry
Unexplored Synthetic Avenues for Complex 9H-Telluroxanthene Architectures
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of this compound chemistry. While foundational routes to the core heterocycle and its simple derivatives exist, the synthesis of more elaborate and functionally complex architectures remains a significant and largely unexplored frontier. Future research should prioritize the development of more versatile and powerful synthetic tools to overcome current limitations.
A major underexplored area is the application of modern transition-metal-catalyzed C–H activation and functionalization strategies directly on the this compound scaffold. acs.orgresearchgate.netresearchgate.net Such methods, which have revolutionized the synthesis of other complex organic molecules, would provide a direct and atom-economical way to introduce a wide range of substituents at various positions on the aromatic backbone. sigmaaldrich.com This would bypass the need for multi-step sequences involving pre-functionalized starting materials, thereby enabling the rapid generation of diverse molecular libraries for screening in various applications. canambioresearch.com
Another promising, yet nascent, research direction is the incorporation of the this compound motif into polymeric structures. Organotellurium compounds have been successfully employed as chain-transfer agents in controlled radical polymerizations (organotellurium-mediated radical polymerization, or TERP), allowing for the synthesis of well-defined polymers. tcichemicals.comnih.govbeilstein-journals.orgd-nb.info Applying these or similar polymerization techniques to monomers containing the this compound unit could lead to a new class of functional materials with unique optical, electronic, and redox properties.
Furthermore, the synthesis of chiral, enantiomerically pure this compound derivatives represents a formidable challenge with significant potential rewards. Chiral organotellurium compounds have been synthesized and applied in asymmetric catalysis, demonstrating the feasibility of creating stereochemically defined tellurium-containing molecules. rsc.orgacs.org Developing enantioselective synthetic routes to chiral 9H-telluroxanthenes could open up new possibilities in areas such as asymmetric catalysis and chiroptical materials science.
Finally, expanding the repertoire of reactions at the tellurium center itself is a crucial avenue. Beyond simple oxidation, exploring the formation of stable hypervalent tellurium species and their subsequent reactivity within the rigid this compound framework could unveil novel transformations and catalytic cycles unique to this heterocyclic system.
| Proposed Synthetic Avenue | Potential Advantage | Research Goal |
| C-H Activation/Functionalization | Atom and step economy, rapid diversification. | Develop selective catalytic systems for direct functionalization of the telluroxanthene core. |
| Polymerization (e.g., TERP) | Access to novel macromolecular materials. | Synthesize and characterize polymers incorporating the this compound unit for applications in electronics and optics. |
| Asymmetric Synthesis | Creation of chiral materials and catalysts. | Establish enantioselective routes to non-racemic this compound derivatives. |
| Hypervalent Chemistry | Novel reactivity and catalytic applications. | Investigate the synthesis and reactivity of stable hypervalent this compound compounds. |
Emerging Applications Beyond Current Paradigms in Materials Science and Catalysis
The distinctive electronic and structural characteristics of the this compound scaffold, conferred by the heavy tellurium atom, position it as a promising candidate for a variety of advanced applications that extend beyond currently explored areas. Future research should aim to harness these unique properties to pioneer novel technologies in materials science and catalysis.
In the realm of materials science , one of the most exciting future directions is in the field of thermoelectric materials . The presence of the heavy tellurium atom is expected to significantly lower the lattice thermal conductivity, a critical factor for achieving a high thermoelectric figure of merit (ZT). By designing and synthesizing this compound-containing small molecules or polymers and investigating their charge transport and thermal properties, a new class of solution-processable organic thermoelectric materials could be developed.
Another emerging application is the creation of stimuli-responsive or "smart" materials . The tellurium center in this compound is redox-active, meaning its properties can be altered by chemical or electrochemical oxidation and reduction. This feature could be exploited to develop new types of sensors, molecular switches, and electrochromic materials where a change in color or fluorescence is triggered by an external stimulus.
In catalysis , while organotellurium compounds are known to have catalytic activity, their full potential remains largely untapped. This compound derivatives could serve as novel ligands for transition metals or act as organocatalysts themselves. The tellurium atom can function as a "soft" Lewis acid and participate in redox-mediated transformations. Research into the catalytic activity of 9H-telluroxanthenes in challenging organic reactions could lead to the discovery of new, highly selective catalytic systems.
Furthermore, the strong spin-orbit coupling induced by the heavy tellurium atom makes this compound derivatives highly attractive for applications in photonics and optoelectronics . This property can facilitate intersystem crossing from singlet to triplet excited states, making them potential candidates for use as sensitizers in photodynamic therapy (PDT) or as phosphorescent emitters in organic light-emitting diodes (OLEDs).
| Emerging Application Area | Key Property of this compound | Potential Research Trajectory |
| Thermoelectrics | Heavy Te atom, low thermal conductivity. | Synthesis of telluroxanthene-based materials and measurement of their thermoelectric performance. |
| Stimuli-Responsive Materials | Redox-active Te center. | Development of telluroxanthene-based sensors and molecular switches. |
| Organocatalysis | Lewis acidity and redox properties of Te. | Exploration of telluroxanthene derivatives as catalysts for novel organic transformations. |
| Photonics & Optoelectronics | Heavy-atom effect, spin-orbit coupling. | Design of telluroxanthene-based photosensitizers for PDT and emitters for OLEDs. |
Synergistic Approaches: Combining Experimental and Computational Research for Deeper Understanding
To accelerate progress in this compound chemistry, a synergistic approach that tightly integrates experimental synthesis and characterization with computational modeling is essential. This collaborative strategy will enable a deeper, more fundamental understanding of these systems and facilitate the rational design of molecules with specific, targeted functionalities.
Computational chemistry , particularly using methods like Density Functional Theory (DFT), can provide invaluable a priori insights. It can be used to predict the geometric and electronic structures, stability, and key properties (e.g., redox potentials, absorption spectra) of hypothetical this compound derivatives before committing resources to their synthesis. This predictive power allows for the virtual screening of large numbers of candidate molecules, identifying the most promising targets for experimental investigation. Theoretical calculations have already been employed to elucidate the mechanisms of cyclization for forming tellurium heterocycles. researchgate.net
Conversely, experimental results are crucial for validating and refining computational models. High-resolution X-ray crystallography provides precise structural data that can be used as a benchmark for theoretical calculations. Spectroscopic and electrochemical measurements offer data that, when compared with computationally predicted values, help to improve the accuracy of the theoretical methods. This iterative feedback loop, where experiments validate theory and theory guides experiments, is a powerful paradigm for scientific discovery.
This synergistic approach can be particularly impactful in several key areas:
Rational Design: Computationally guiding the design of new materials with optimized electronic properties for applications in organic electronics or catalysis.
Mechanism Elucidation: Using DFT to map out reaction pathways and transition states for both the synthesis of new telluroxanthenes and their subsequent chemical transformations, thus aiding in the optimization of reaction conditions.
Understanding Intermolecular Interactions: Combining crystallographic data with computational analysis to understand and quantify the non-covalent interactions (e.g., chalcogen bonding) that govern solid-state packing and, consequently, bulk material properties.
Spectroscopy Interpretation: Employing time-dependent DFT (TD-DFT) to calculate excited-state properties and simulate electronic spectra, which is critical for interpreting experimental photophysical data and designing new photoactive materials.
By embracing this integrated strategy, researchers can move beyond serendipitous discovery towards the deliberate, on-demand creation of complex this compound-based systems.
Addressing Fundamental Challenges in Organotellurium Chemistry for Broader Scientific Impact
A primary challenge is the synthesis and handling of organotellurium compounds. Many synthetic procedures require specialized reagents and strictly anhydrous and anaerobic conditions, which can be a barrier for non-specialist laboratories. researchgate.net The development of more robust, scalable, and user-friendly synthetic protocols, perhaps utilizing air- and moisture-stable precursors or flow chemistry techniques, is crucial for making these compounds more accessible.
Stability is another significant concern. Organotellurium compounds are often perceived as being less stable than their lighter sulfur and selenium analogues, susceptible to oxidation or decomposition. While the heterocyclic framework of this compound imparts a degree of stability, a systematic investigation into the structure-stability relationships is needed. This could lead to general design principles, such as the strategic placement of sterically bulky groups, to create more robust and easily handled organotellurium molecules.
The toxicity profile of many organotellurium compounds is not well-characterized, leading to concerns that can limit their application, particularly in biological or materials science contexts where human contact is a possibility. A concerted effort to conduct systematic toxicological studies and to design molecules with reduced toxicity is essential for the responsible development of this chemical space.
Finally, a more comprehensive understanding of the fundamental reactivity of the carbon-tellurium (C-Te) bond is required. Expanding the known repertoire of selective transformations involving the C-Te bond will significantly broaden the synthetic utility of this compound and other organotellurium compounds, allowing them to be used as versatile intermediates in complex molecule synthesis.
Overcoming these challenges will require a multidisciplinary effort but will ultimately pave the way for this compound and the wider class of organotellurium compounds to make a more significant and lasting impact across diverse scientific fields.
Q & A
Basic Research Questions
Q. What are the key structural features and common synthesis routes for 9H-telluroxanthene?
- Answer : The molecular formula is C₁₃H₁₀Te (MW: 293.82 g/mol), with a fused tricyclic scaffold incorporating tellurium . A typical synthesis involves reacting xanthene precursors with tellurium-containing reagents under inert conditions. For example, Grignard reagents (e.g., PhMgBr) can be used to introduce aryl groups at the 9-position, followed by tellurium insertion via redox reactions . Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .
Q. How should this compound be stored to ensure stability, and what safety protocols are critical during handling?
- Answer : The compound is sensitive to oxidation and moisture. Store under argon at –20°C in amber vials. Use gloveboxes for air-sensitive steps. Safety protocols include wearing nitrile gloves, eye protection, and avoiding skin contact (S24/25 hazard code) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
Q. What spectroscopic techniques are most effective for characterizing telluroxanthene derivatives?
- Answer :
- NMR : ¹²⁵Te NMR (δ ~500–800 ppm) detects tellurium coordination environments .
- UV-Vis : Absorption bands at 300–400 nm indicate π→π* transitions in the aromatic system .
- XRD : Resolves tellurium’s heavy-atom effects on crystal packing .
- Cyclic Voltammetry : Measures redox potentials (e.g., Te⁰/Te⁻¹ couples) to assess electronic properties .
Advanced Research Questions
Q. How do electronic properties of this compound compare to xanthene and thioxanthene analogs?
- Answer : Tellurium’s lower electronegativity (2.1 vs. S: 2.6, O: 3.5) reduces HOMO-LUMO gaps, enhancing charge-transfer capabilities. Computational studies (DFT) show stronger spin-orbit coupling in telluroxanthenes, making them candidates for optoelectronic materials. Experimental validation involves fluorescence quenching assays and transient absorption spectroscopy .
Q. What strategies mitigate contradictions in reported synthetic yields for telluroxanthene derivatives?
- Answer : Discrepancies often arise from:
- Oxygen Sensitivity : Trace O₂ degrades Te intermediates; use Schlenk lines or gloveboxes .
- Catalyst Choice : Yttrium(III) nitrate vs. tungstate sulfuric acid impacts reaction rates and byproducts .
- Purification : Silica gel chromatography may cause decomposition; switch to size-exclusion or HPLC .
Troubleshoot via kinetic studies (e.g., in situ IR monitoring) .
Q. Can this compound serve as a pharmacophore in drug design, and what are the mechanistic implications?
- Answer : Thioxanthene derivatives (e.g., thiothixene) show antipsychotic activity via dopamine receptor antagonism . Tellurium’s redox activity may enhance metallodrug potential, but toxicity profiling (e.g., IC₅₀ in HepG2 cells) is critical. Mechanistic studies require radioligand binding assays and molecular docking to map Te interactions with biological targets .
Q. What computational methods predict the reactivity of telluroxanthene in cross-coupling reactions?
- Answer : Use density functional theory (DFT) to model Te–C bond dissociation energies and frontier molecular orbitals. For example, M06-2X/def2-TZVP calculations predict regioselectivity in Suzuki-Miyaura couplings at the 2- and 7-positions due to electron density distribution . Validate with kinetic isotope effect (KIE) studies .
Q. How can air-sensitive intermediates in telluroxanthene synthesis be stabilized for scalable production?
- Answer :
- Ligand Design : Bulky substituents (e.g., mesityl groups) sterically protect Te centers .
- Low-Temperature Techniques : Conduct reactions at –78°C (dry ice/acetone baths) to suppress side reactions .
- Encapsulation : Use host-guest systems (e.g., cyclodextrins) to stabilize intermediates in solution .
Methodological Notes
- Contradiction Analysis : Compare batch-to-batch HRMS/XRD data to identify impurities or polymorphs .
- Safety : Always conduct reactivity tests (e.g., DSC for exothermic decomposition) before scaling up .
- Ethical Compliance : Adhere to PRISMA guidelines for systematic reviews of pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
